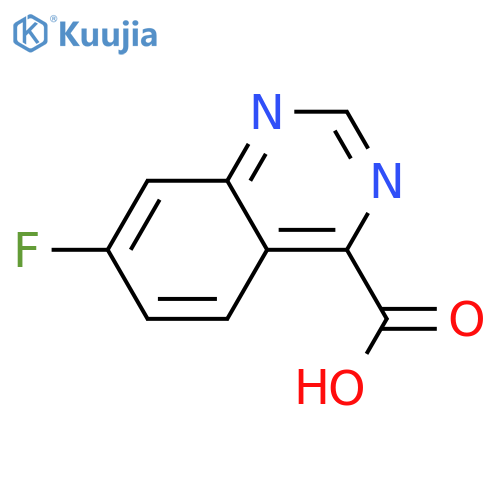Cas no 1780977-86-7 (7-fluoroquinazoline-4-carboxylic acid)

1780977-86-7 structure
商品名:7-fluoroquinazoline-4-carboxylic acid
CAS番号:1780977-86-7
MF:C9H5FN2O2
メガワット:192.14660525322
MDL:MFCD26516200
CID:5103008
PubChem ID:105445648
7-fluoroquinazoline-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-Quinazolinecarboxylic acid, 7-fluoro-
- 7-Fluoroquinazoline-4-carboxylic Acid
- 7-fluoroquinazoline-4-carboxylic acid
-
- MDL: MFCD26516200
- インチ: 1S/C9H5FN2O2/c10-5-1-2-6-7(3-5)11-4-12-8(6)9(13)14/h1-4H,(H,13,14)
- InChIKey: NTXQIPKLUQSXTJ-UHFFFAOYSA-N
- ほほえんだ: N1=C2C(C=CC(F)=C2)=C(C(O)=O)N=C1
7-fluoroquinazoline-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM391733-500mg |
7-fluoroquinazoline-4-carboxylic acid |
1780977-86-7 | 95%+ | 500mg |
$563 | 2022-09-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1005-500MG |
7-fluoroquinazoline-4-carboxylic acid |
1780977-86-7 | 95% | 500MG |
¥ 3,148.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1005-5G |
7-fluoroquinazoline-4-carboxylic acid |
1780977-86-7 | 95% | 5g |
¥ 14,157.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1005-100MG |
7-fluoroquinazoline-4-carboxylic acid |
1780977-86-7 | 95% | 100MG |
¥ 1,181.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1005-250MG |
7-fluoroquinazoline-4-carboxylic acid |
1780977-86-7 | 95% | 250MG |
¥ 1,887.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1005-10G |
7-fluoroquinazoline-4-carboxylic acid |
1780977-86-7 | 95% | 10g |
¥ 23,595.00 | 2023-04-14 | |
| Enamine | EN300-319105-0.05g |
7-fluoroquinazoline-4-carboxylic acid |
1780977-86-7 | 95.0% | 0.05g |
$575.0 | 2025-03-19 | |
| Enamine | EN300-319105-0.1g |
7-fluoroquinazoline-4-carboxylic acid |
1780977-86-7 | 95.0% | 0.1g |
$603.0 | 2025-03-19 | |
| TRC | F281596-1g |
7-Fluoroquinazoline-4-carboxylic Acid |
1780977-86-7 | 1g |
$ 1230.00 | 2022-06-05 | ||
| Enamine | EN300-319105-1g |
7-fluoroquinazoline-4-carboxylic acid |
1780977-86-7 | 1g |
$685.0 | 2023-09-05 |
7-fluoroquinazoline-4-carboxylic acid 関連文献
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
1780977-86-7 (7-fluoroquinazoline-4-carboxylic acid) 関連製品
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1780977-86-7)7-fluoroquinazoline-4-carboxylic acid

清らかである:99%
はかる:1g
価格 ($):949.0